molecular formula C11H19N3 B1468418 2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-amine CAS No. 1250648-78-2

2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-amine

Cat. No. B1468418
CAS RN: 1250648-78-2
M. Wt: 193.29 g/mol
InChI Key: HRPHUUXDBUUAAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-amine, also known as 2-TBEMA, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of pyrimidine, an aromatic heterocyclic compound that is composed of four nitrogen atoms. 2-TBEMA has been used in the synthesis of a variety of compounds and has been the subject of numerous studies in recent years.

Scientific Research Applications

2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-amine has been used in a variety of scientific research applications. It has been used in the synthesis of the anti-cancer drug, gemcitabine, a nucleoside analogue. It has also been used in the synthesis of other compounds, such as 5-ethyl-6-methyl-2-thioxopyrimidine-4-amine, which is a potential inhibitor of the enzyme, adenosine deaminase. 2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-amine has also been used in the synthesis of a variety of other compounds, including 5-ethyl-2-methyl-3-thiophenecarboxylic acid, which is a potential inhibitor of the enzyme, thymidylate synthase.

Mechanism Of Action

The mechanism of action of 2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-amine is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of nucleic acids. Specifically, it is believed to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of thymidine monophosphate, a nucleotide involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-amine are not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of nucleic acids. Specifically, it is believed to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of thymidine monophosphate, a nucleotide involved in the synthesis of DNA and RNA. In addition, it is believed to have an effect on the metabolism of nucleotides.

Advantages And Limitations For Lab Experiments

The use of 2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-amine in laboratory experiments has several advantages. It is a relatively inexpensive compound that is readily available. Additionally, it is relatively easy to synthesize, making it ideal for use in laboratory experiments. However, there are some limitations to its use. For example, it is not very stable in aqueous solutions and must be stored in anhydrous conditions. Additionally, it is not very soluble in organic solvents, making it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-amine. One potential direction is the development of new compounds based on the structure of 2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-amine. Additionally, it could be used as a starting material in the synthesis of new compounds that could be used in the treatment of various diseases, such as cancer. Additionally, it could be used in the development of new drugs that could be used to treat various diseases. Finally, it could be used in the development of new compounds that could be used to study the structure and function of various enzymes.

properties

IUPAC Name

2-tert-butyl-5-ethyl-6-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-6-8-7(2)13-10(11(3,4)5)14-9(8)12/h6H2,1-5H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPHUUXDBUUAAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1N)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-amine
Reactant of Route 5
2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-amine
Reactant of Route 6
2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.